Methscopolamine-d3 Iodide is a chemical compound that serves as a derivative of methscopolamine, which is itself a quaternary ammonium derivative of scopolamine. Methscopolamine is primarily classified as an anticholinergic agent, functioning mainly as a muscarinic antagonist. This compound is utilized in various therapeutic applications, particularly in treating gastrointestinal disorders such as peptic ulcers and motion sickness. The iodide form indicates the presence of iodine in its structure, which may be relevant for certain analytical or therapeutic purposes.
Methscopolamine-d3 Iodide is synthesized from methscopolamine through specific chemical modifications. In the context of chemical classification, it falls under several categories:
The synthesis of Methscopolamine-d3 Iodide typically involves the introduction of deuterium (D) isotopes into the methscopolamine structure, followed by iodination. Common methods for synthesizing such compounds include:
The synthesis can be conducted under controlled conditions to ensure that the desired isotopic labeling and iodination are achieved without significant side reactions.
The molecular structure of Methscopolamine-d3 Iodide consists of a bicyclic structure characteristic of tropane alkaloids, with specific functional groups that confer its pharmacological properties. Key structural features include:
The structural formula can be represented as follows:
Methscopolamine-d3 Iodide can undergo various chemical reactions typical for quaternary ammonium compounds and anticholinergics. Notable reactions include:
The mechanism of action of Methscopolamine-d3 Iodide is primarily through its antagonistic effect on muscarinic acetylcholine receptors. It blocks the action of acetylcholine at these receptors, leading to:
The specific receptor targets include muscarinic acetylcholine receptors M1, M2, and M3, which mediate various physiological responses.
Methscopolamine-d3 Iodide exhibits several key physical and chemical properties:
Relevant data includes:
Methscopolamine-d3 Iodide has several applications in scientific research and medicine:
Deuterium labeling of quaternary ammonium compounds like methscopolamine requires precision due to structural constraints. For Methscopolamine-d3 iodide, deuterium is specifically incorporated at the N-methyl group, exploiting the molecule’s quaternary nitrogen center. The primary synthesis involves reacting deuterated iodomethane (CD₃I) with scopolamine base under anhydrous conditions. CD₃I is synthesized via acid-catalyzed hydrogen-deuterium exchange (HDX) using deuterated hydriodic acid (DI) and deuterated methanol (CD₃OD) at 40–50°C, achieving 83.8% yield [7]. The reaction mechanism proceeds via an Sₙ2 pathway, where scopolamine’s tertiary nitrogen undergoes nucleophilic attack on CD₃I, forming the quaternary ammonium salt [1] [9].
Key challenges include isotopic purity and avoiding back-exchange. Base-sensitive intermediates require mild catalysts like triethylamine (TEA) instead of stronger bases (e.g., DBU) to prevent degradation. Studies confirm that N-methyl deuteration minimally distorts molecular geometry due to the tetrahedral symmetry of the quaternary nitrogen, preserving receptor-binding affinity [10].
Table 1: Deuterium-Labeling Methods for Methscopolamine-d3 Iodide
Method | Reagents | Conditions | Deuteration Efficiency | Limitations |
---|---|---|---|---|
Acid-Catalyzed HDX | D₂O, DI | 40–50°C, 4 hours | 83.8% | Requires inert atmosphere |
Nucleophilic Alkylation | Scopolamine + CD₃I | Anhydrous, RT | >90% | Slow kinetics |
Metal-Catalyzed HDX | [Ir(COD)Cl]₂, PPh₃ | 20°C, H₂ pressure | 88% | Catalyst cost and removal |
Alternative approaches include photoredox-catalyzed deuteration, generating α-ammonio radicals for selective alkylation. However, this is less efficient for N-methyl labeling than direct alkylation [5].
Radiolabeled muscarinic antagonists enable receptor mapping in vivo. Methscopolamine-d3 iodide serves as a precursor for tritiated (³H) or radioiodinated (¹²⁵I) analogs. Optimization focuses on:
Table 2: Radiolabeled Muscarinic Antagonists Derived from Methscopolamine
Radioligand | Isotope | Specific Activity (Ci/mmol) | Primary Application |
---|---|---|---|
[³H]-Methscopolamine | ³H | 80–85 | Peripheral receptor autoradiography |
[¹²⁵I]-IQNB | ¹²⁵I | 2,200 | SPECT imaging of M1/M2 receptors |
[¹⁸F]-FP-TZTP | ¹⁸F | >1,500 | PET imaging of cardiac M2 receptors |
Despite advances, limitations persist. Radioiodination (e.g., for [¹²⁵I]-IQNB) often requires aromatic ring modification, altering pharmacodynamics relative to Methscopolamine-d3 iodide [8].
Halogenation dictates the physicochemical properties of scopolamine derivatives. Bromination and iodination pathways are critical for quaternary salt formation:
Structural implications:
Table 3: Halogenation Pathways for Scopolamine Quaternary Salts
Parameter | Bromination Pathway | Iodination Pathway |
---|---|---|
Reagent | CH₃Br or CD₃Br | CH₃I or CD₃I |
Yield | >85% | 75–80% |
Solubility in H₂O | 50 mg/mL | >100 mg/mL |
Stability | Hygroscopic, stable at RT | Light-sensitive, requires dark storage |
Radiolabeling Suitability | Suitable for ⁷⁷Br isotopes | Preferred for ¹²⁵I/¹²³I SPECT |
The halogenation route is selected based on application: iodination for radiotracers, bromination for therapeutic agents [1] [4] [9].
CAS No.: 7196-09-0
CAS No.: 102577-03-7
CAS No.: 463-82-1
CAS No.:
CAS No.:
CAS No.: 21416-14-8